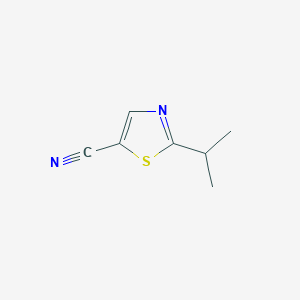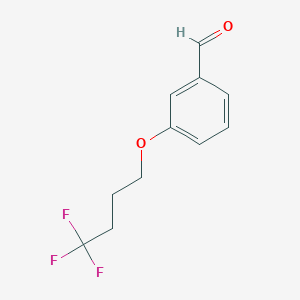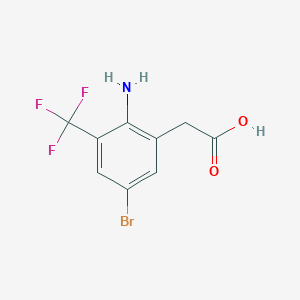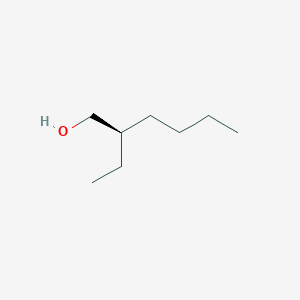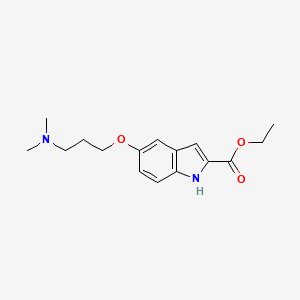
ethyl 5-(3-(dimethylamino)propoxy)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3-(dimethylamino)propoxy)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-(dimethylamino)propoxy)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the ethyl ester group and the dimethylamino propoxy side chain. The key steps in the synthesis may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Esterification: The carboxyl group on the indole ring is esterified using ethanol and an acid catalyst to form the ethyl ester.
Introduction of the Dimethylamino Propoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 3-(dimethylamino)propoxy group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 5-(3-(dimethylamino)propoxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino propoxy group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 5-(3-(dimethylamino)propoxy)-1H-indole-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of ethyl 5-(3-(dimethylamino)propoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Ethyl 5-(3-(dimethylamino)propoxy)-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Indole-3-carboxylates: These compounds share the indole core and ester functional group but may have different side chains.
Dimethylamino Propoxy Derivatives: Compounds with similar dimethylamino propoxy groups but different core structures.
特性
分子式 |
C16H22N2O3 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC名 |
ethyl 5-[3-(dimethylamino)propoxy]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-4-20-16(19)15-11-12-10-13(6-7-14(12)17-15)21-9-5-8-18(2)3/h6-7,10-11,17H,4-5,8-9H2,1-3H3 |
InChIキー |
QGUMMKLNOVQQAV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


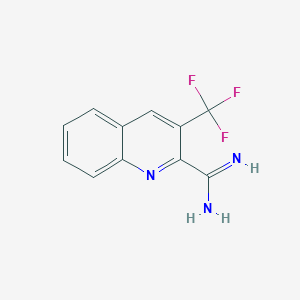
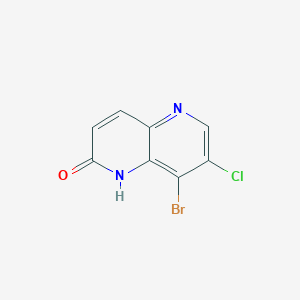
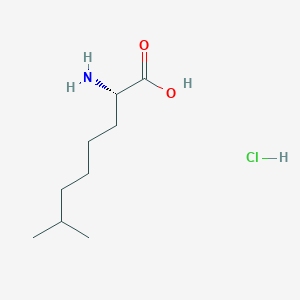

![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)
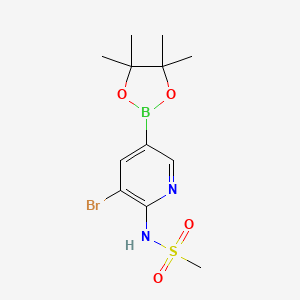
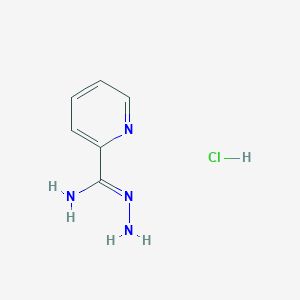
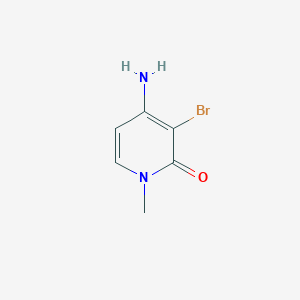
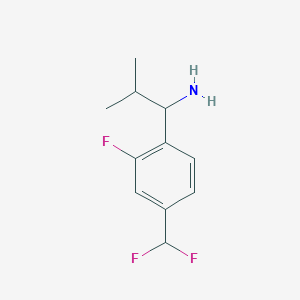
![7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12961460.png)
